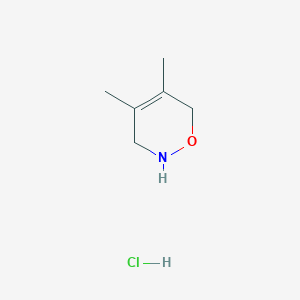

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

描述

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is a bicyclic heterocyclic compound featuring a six-membered ring containing both oxygen and nitrogen atoms. Structurally, it comprises a partially unsaturated 1,2-oxazine core with methyl substituents at positions 4 and 5. Key synthetic routes include palladium-catalyzed reductive cyclization of nitroalkenes using formic acid derivatives as CO surrogates, yielding a 77% isolated purity after purification . This method contrasts with traditional cycloaddition or silylnitronate-based approaches for analogous oxazines .

属性

IUPAC Name |

4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDUYOLGPSYAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CONC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is suggested that the compound may interact with its targets through electron transfer.

Action Environment

Some reactions involving similar compounds can be performed under solvent-free conditions, suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.

生化分析

Biochemical Properties

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial enzymes, leading to changes in mitochondrial membrane potential. This interaction is crucial for understanding the compound’s role in cellular energy metabolism and apoptosis. Additionally, this compound can bind to specific proteins, altering their function and influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by activating caspase enzymes. This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic process. Furthermore, this compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and reducing inflammation. At higher doses, it can induce toxic effects, including cell death and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of this compound can lead to adverse effects, such as oxidative stress and mitochondrial dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the production of reactive oxygen species (ROS), influencing cellular redox balance and oxidative stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of this compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, the compound can localize to the nucleus, affecting gene expression and cell cycle regulation.

生物活性

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride (CAS Number: 73057-15-5) is a heterocyclic compound characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and utility in synthetic applications. Despite its promising structure, comprehensive studies focusing specifically on its biological activity remain limited.

- Molecular Formula : C6H12ClNO

- Molecular Weight : Approximately 149.62 g/mol

- Structure : The compound features a distinctive oxazine structure which is known for its potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves a reaction between α,β-unsaturated nitrones and dimethylsulfoxonium methylide. This process includes:

- Nucleophilic Addition : The dimethylsulfoxonium methylide adds to the C=N bond of the nitrone.

- Formation of Aziridine N-Oxide : This intermediate undergoes a rearrangement (Meisenheimer rearrangement) to yield the oxazine compound .

Biological Activity

While direct studies on the biological activity of this compound are scarce, similar compounds have demonstrated various biological effects. Here are some insights into its potential activities:

Potential Biological Interactions

- Enzyme Inhibition : Compounds with similar structures have shown interactions with enzymes and receptors, which can lead to significant biological effects.

- Drug Design Applications : The unique oxazine structure may allow for specific interactions in drug design, although specific mechanisms for this compound remain uncharacterized .

Comparative Analysis with Similar Compounds

The following table summarizes some biological activities of structurally related compounds:

科学研究应用

Biological Activities

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride exhibits a range of biological activities that make it a candidate for pharmaceutical development. Some key activities include:

- Antimicrobial Activity : Compounds within the oxazine class have shown effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that derivatives of oxazines can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Certain oxazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Applications in Medicinal Chemistry

The versatility of this compound extends to its applications in drug design and development:

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the therapeutic potential of oxazine derivatives:

- Oxazine Derivatives as Antioxidants : A study demonstrated that specific oxazine compounds could significantly reduce oxidative stress markers in vitro. This suggests their potential use in preventing oxidative damage associated with chronic diseases .

- Neuroprotective Effects : Research has indicated that certain oxazines can protect neuronal cells from damage induced by toxins. This positions them as candidates for treating neurodegenerative diseases like Parkinson's disease .

- HIV Inhibition : Some oxazine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors, showing high activity against various HIV strains. This opens avenues for developing new antiretroviral therapies .

相似化合物的比较

Comparison with Structurally Similar Compounds

3,6-Dihydro-2H-1,2-oxazine Derivatives

Substituent Variability :

- The target compound’s 4,5-dimethyl groups distinguish it from analogues like 2-(4-chlorophenyl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine, which incorporates an aromatic substituent .

- Ester or urea derivatives (e.g., intermediate (3) in ) lack methyl groups but feature functional groups that alter reactivity, such as increased electrophilicity .

- Synthetic Methods: The hydrochloride derivative is synthesized via palladium-catalyzed reductive cyclization , whereas other oxazines often employ [4+2] cycloadditions (e.g., nitrosoalkenes with dienophiles) or silylnitronate intermediates (Scheme 20, ) . Oxidants like tetraethylammonium periodate are critical for generating intermediates in non-hydrochloride oxazine syntheses .

3,6-Dihydro-2H-1,3-thiazine-2-thiones

Structural Differences :

- Thiazines replace the oxygen atom in the oxazine ring with sulfur, and the 2-thione group introduces a dithiocarbamate moiety .

- Example: Unfused 3,6-dihydro-2H-1,3-thiazine-2-thiones, synthesized via multicomponent reactions (MCRs) of 1-azadienes with CS₂, exhibit pesticidal and radical chemistry applications .

Reactivity and Applications :

6H-1,2-Oxazines

- Saturation and Synthesis :

- 6H-1,2-oxazines are fully unsaturated, unlike the dihydro-oxazine core of the target compound. They are synthesized via hetero Diels-Alder reactions of α-nitrosolefins (generated from ketoximes using Chloramine-T) with terminal acetylenes .

- Example: Derivatives with aryl or alkyl substituents exhibit varied stability due to electronic effects .

准备方法

Synthesis via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones

A prominent method for preparing 3,6-dihydro-2H-1,2-oxazines, including the 4,5-dimethyl derivative, involves the nucleophilic addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones, followed by a Meisenheimer rearrangement.

- Starting Materials: α,β-unsaturated nitrones, which can be synthesized from α,β-unsaturated aldehydes.

- Reagents: Dimethylsulfoxonium methylide generated in situ from trimethylsulfonium iodide and a strong base such as sodium hydride (NaH).

- Solvent: Tetrahydrofuran (THF).

- Conditions: Reaction temperatures around 40–60 °C; reaction times vary from hours to days depending on substrate and conditions.

Yields: Variable depending on substituents on the nitrone; up to 70% yield reported for certain β-aryl-substituted nitrones. Aliphatic substituents tend to give lower yields (~40% or less).

| Entry | Nitrone Substituent | Yield (%) | Notes |

|---|---|---|---|

| 1 | β-Phenyl | 70 | Optimal yield |

| 2 | β-(4-Methoxyphenyl) | 56 | Electron-donating group |

| 3 | β-(Di- and trimethoxyphenyl) | 40-60 | Moderate yields |

| 4 | β-(N,N-Dimethylamino) | ~40 | Lower yield |

| 5 | Aliphatic substituents | <40 | Less efficient |

- Isotopic Labeling: Use of deuterated dimethylsulfoxonium methylide confirmed incorporation of methylene at C3.

Preparation via Diels-Alder Reaction and Subsequent Transformations

Another approach involves the synthesis of intermediates by Diels-Alder reactions followed by functional group transformations to yield the target oxazine hydrochloride salt.

- Starting Materials: Suitable dienes and dienophiles to form bicyclic intermediates.

- Reaction Conditions:

- Diels-Alder reaction carried out at 0 °C to reflux in solvents like diethyl ether, dichloromethane, or ethanol.

- Subsequent acid treatment, often with inorganic acids such as hydrochloric acid, to form the hydrochloride salt.

Base Use: Triethylamine or other organic bases may be employed to control reaction pH during intermediate steps.

Reaction Conditions and Optimization

| Parameter | Method 1 (Dimethylsulfoxonium Methylide) | Method 2 (Diels-Alder + Acid Treatment) |

|---|---|---|

| Solvent | THF | Dichloromethane, Diethyl ether, Ethanol |

| Temperature Range | 25–60 °C | 0 °C to reflux |

| Reaction Time | 2–4 days (varies) | Minutes to hours |

| Base | Sodium hydride (NaH) | Triethylamine (optional) |

| Acid for Salt Formation | Not applicable (base-mediated) | Hydrochloric acid in methanol |

| Yield Range | Up to 70% | Not explicitly reported, generally good |

Mechanistic Insights

- The sulfur ylide-mediated synthesis proceeds via a unique aziridine N-oxide intermediate, which rearranges to the oxazine ring.

- The reaction is regioselective for 1,3-addition to the nitrone C=N bond.

- Incorporation of methylene at the C3 position is confirmed by isotopic labeling studies.

- The Diels-Alder approach relies on well-established pericyclic reactions followed by acid-mediated salt formation, providing a classical synthetic route.

Summary of Key Research Findings

- The dimethylsulfoxonium methylide method offers a novel, efficient route to 3,6-dihydro-2H-1,2-oxazines with moderate to good yields.

- Reaction conditions such as base choice, temperature, and substituent effects significantly influence yield and selectivity.

- The Diels-Alder based synthesis is a classical approach, often used to prepare intermediates that are converted to the hydrochloride salt under acidic conditions.

- The hydrochloride salt formation is typically carried out using HCl in methanol at controlled temperatures.

- Both methods complement each other and provide versatile routes depending on available starting materials and desired derivatives.

常见问题

Q. What are the established synthetic routes for 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride?

The compound can be synthesized via cycloaddition reactions. A common approach involves the hetero Diels-Alder reaction between α-nitrosolefins (generated from ketoximes using reagents like Chloramine-T) and terminal acetylenes under catalytic conditions. For the hydrochloride salt, post-synthetic treatment with HCl is required. Reaction conditions (e.g., solvent systems, temperature) must be optimized to avoid side products such as over-oxidized derivatives .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.

- Storage in airtight containers at recommended temperatures (e.g., -20°C for long-term stability).

- Adherence to SDS guidelines for disposal, emphasizing neutralization of acidic residues before waste treatment .

Q. How can the purity of this compound be verified?

Purity is typically assessed via:

- HPLC/GC-MS : Retention time comparison against certified reference standards.

- 1H NMR : Key peaks include methyl group signals at δ ~1.6–1.7 ppm and dihydro-oxazine ring protons at δ 3.4–4.3 ppm. Contaminants (e.g., unreacted precursors) manifest as extraneous peaks .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in reductive reactions.

- Solvent systems : Non-polar solvents (e.g., hexane/CH₂Cl₂ 99:1) with 1% Et₃N enhance regioselectivity during purification via flash column chromatography.

- Temperature control : Maintaining ≤40°C prevents thermal degradation of intermediates .

Q. What analytical methods are suitable for detecting degradation products?

Advanced techniques include:

- UPLC-MS/MS : Detects trace degradation products (e.g., hydrolyzed oxazine rings) with high sensitivity.

- Stability-indicating assays : Forced degradation studies under acidic/alkaline conditions identify labile functional groups. For example, the hydrochloride salt may degrade into dimethylamine derivatives under prolonged moisture exposure .

Q. How does structural modification impact pharmacological activity?

While direct studies on this compound are limited, structural analogs (e.g., substituted oxadiazinones) show potential in sarcoma treatment. Modifications like halogenation at the 4-position or introduction of electron-withdrawing groups (e.g., CF₃) may enhance bioactivity. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) are recommended for preliminary evaluation .

Q. What experimental designs are recommended for stability studies?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling.

- Light sensitivity : Use amber glass vials and monitor UV-induced degradation via spectrophotometry (λ = 230–300 nm).

- pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 1–9) to simulate physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。